1,4-DIIODO-2,5-BIS(DECYLOXY)BENZENE
Description
Structure
2D Structure
Properties
IUPAC Name |
1,4-didecoxy-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44I2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWZYEYOUOCYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571401 | |
| Record name | 1,4-Bis(decyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153033-34-2 | |
| Record name | 1,4-Bis(decyloxy)-2,5-diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153033-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(decyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 1,4 Diiodo 2,5 Bis Decyloxy Benzene
Optimization of Synthetic Protocols
The efficiency and selectivity of the synthesis of 1,4-diiodo-2,5-bis(decyloxy)benzene and its derivatives are highly dependent on the reaction conditions. Optimization of catalytic systems and solvent selection is crucial for achieving high yields and purity.
Palladium-catalyzed cross-coupling reactions are fundamental for the utilization of this compound in the synthesis of conjugated polymers and other advanced materials. libretexts.orgnih.gov Key examples include Suzuki, Stille, Heck, and Sonogashira couplings. libretexts.orgnih.govresearchgate.netlibretexts.orgnih.govorganic-chemistry.orgwikipedia.orgnih.govyoutube.com
For Suzuki couplings , a typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃), and a base (e.g., K₂CO₃, Cs₂CO₃). libretexts.orgresearchgate.net The choice of ligand can significantly influence the reaction's efficiency. For Stille couplings , which utilize organotin reagents, similar palladium catalysts are employed, often with the addition of LiCl to facilitate transmetalation. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org
The Heck reaction , which couples the diiodoarene with an alkene, also relies on Pd(0) catalysis. libretexts.orgnih.govbiolmolchem.com The choice of base and solvent is critical to control the reaction outcome. For Sonogashira couplings with terminal alkynes, a co-catalyst system of palladium and copper(I) iodide is commonly used in the presence of an amine base like triethylamine (B128534) or diisopropylamine (B44863). nih.govresearchgate.netnih.govhes-so.chresearchgate.net
Table 3: Common Catalytic Systems for Cross-Coupling Reactions
| Reaction Type | Catalyst/Pre-catalyst | Ligand (if applicable) | Co-catalyst/Additive | Base |
| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | - | K₂CO₃, Na₂CO₃, CsF |
| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | CuI, LiCl | - |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃ | - | Et₃N, K₂CO₃ |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | CuI | Et₃N, i-Pr₂NH |
This table summarizes common catalytic systems used in palladium-catalyzed cross-coupling reactions involving aryl iodides.
The choice of solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing the solubility of reactants, the stability of the catalyst, and the reaction rate. whiterose.ac.uk For Suzuki and Stille reactions involving this compound, common solvents include toluene, dioxane, and dimethylformamide (DMF). organic-chemistry.orgyoutube.comresearchgate.netlibretexts.orgwhiterose.ac.uk The addition of water in some Suzuki reactions can enhance the rate of reaction.
In Heck and Sonogashira reactions, polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are often employed. researchgate.netbiolmolchem.comhes-so.chwhiterose.ac.ukorganic-chemistry.org The reaction temperature is another crucial parameter to optimize, with many cross-coupling reactions being performed at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
The optimization of reaction conditions also involves controlling the stoichiometry of the reactants and the concentration of the catalyst. For diiodo compounds, it is possible to achieve selective mono- or di-substitution by carefully controlling the amount of the coupling partner used. nih.gov
Table 4: Solvent and Condition Optimization Parameters
| Reaction Type | Common Solvents | Temperature Range (°C) | Key Optimization Parameters |
| Suzuki | Toluene, Dioxane, DMF/H₂O | 80-120 | Base, Ligand, Pd Source |
| Stille | Toluene, THF, DMF | 80-110 | Ligand, Additives (CuI, LiCl) |
| Heck | DMF, NMP, Acetonitrile | 100-140 | Base, Ligand, Alkene substituents |
| Sonogashira | THF, DMF, Toluene, Amines | Room Temp - 100 | Amine Base, CuI concentration |
This table provides a general overview of solvent and condition parameters for optimizing cross-coupling reactions with aryl iodides.
Advanced Analytical and Spectroscopic Characterization Methods in Research
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1,4-diiodo-2,5-bis(decyloxy)benzene. Both ¹H and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon environments within the molecule.
Due to the symmetry of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the decyloxy side chains. The aromatic protons, being in identical chemical environments, would appear as a singlet. The various methylene (B1212753) groups and the terminal methyl group of the decyloxy chains would each produce separate signals, with their chemical shifts and multiplicities determined by their proximity to the oxygen atom and neighboring protons.
Similarly, the ¹³C NMR spectrum provides crucial data on the carbon framework. The symmetry of the molecule results in a reduced number of unique carbon signals. The spectrum would display distinct peaks for the iodinated aromatic carbons, the oxygen-substituted aromatic carbons, and each of the ten different carbon atoms in the decyloxy chains. The chemical shifts of the aromatic carbons are influenced by the electronegative iodine and oxygen substituents.
Investigation of Electronic Properties through Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The electronic properties of this compound and related materials are critical for their application in optoelectronic devices. Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are key techniques used to probe the electronic transitions within the molecule.
Fluorescence spectroscopy provides insights into the emissive properties of the molecule after electronic excitation. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. rsc.org The emission spectrum can be influenced by the molecular environment and aggregation state.
Molecular Weight Determination Techniques
Determining the molecular weight of this compound and polymers derived from it is essential for their characterization.
Gel Permeation Chromatography (GPC) for Polymer Systems
When this compound is used as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC) is a vital technique for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is crucial for understanding the polymerization process and the physical properties of the resulting polymer.
High-Resolution Mass Spectrometry (HRMS) in Compound Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of this compound. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This technique is invaluable for verifying the identity and purity of the synthesized compound.
Electrochemical Analysis via Cyclic Voltammetry (CV) for Redox Characteristics
Cyclic Voltammetry (CV) is employed to investigate the redox behavior of this compound. This electrochemical technique provides information about the oxidation and reduction potentials of the molecule. By scanning the potential of a working electrode and measuring the resulting current, the HOMO and LUMO energy levels can be estimated. These energy levels are critical parameters for designing and evaluating organic electronic materials, as they determine the efficiency of charge injection and transport in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). For analogous compounds, the redox potentials are influenced by the electron-donating or -withdrawing nature of the substituents on the benzene (B151609) ring. researchgate.net
Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis)
The thermal stability of this compound is a crucial factor for its processing and for the long-term stability of devices fabricated from it. Thermogravimetric Analysis (TGA) is a standard technique used to assess this property. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram reveals the decomposition temperature of the compound, providing a quantitative measure of its thermal stability. This information is vital for determining the maximum processing temperatures and for predicting the operational lifetime of materials based on this compound.
Morphological Characterization using Electron Microscopy
For instance, in studies of related organic small molecules, TEM analysis, often complemented by electron diffraction, has been instrumental in identifying the orientation of molecular packing and the size and distribution of crystalline grains within the film. Bright-field and dark-field TEM imaging can distinguish between crystalline and amorphous regions, providing insights into the degree of crystallinity, which directly impacts charge transport properties.
In a hypothetical study of "this compound" thin films, one might expect to investigate how the long decyloxy side chains influence the self-assembly and packing of the benzene core. The iodine substituents, being large and electron-rich, would also play a significant role in the intermolecular interactions and the resulting morphology.
A potential research direction would involve the systematic variation of processing parameters and the corresponding TEM analysis to build a comprehensive understanding of morphological control. The findings from such a study would be crucial for correlating the nanoscale structure with macroscopic device performance.
Table of Potentially Investigated Morphological Features and Influencing Factors:
| Processing Factor Varied | Potential Morphological Feature Investigated by TEM | Expected Impact on Film Structure |
| Solvent Type | Domain size, shape, and connectivity | Solvents with different boiling points and solubility parameters can influence the drying dynamics and thus the extent of molecular ordering. |
| Annealing Temperature | Crystalline grain size and orientation | Post-deposition thermal annealing can promote molecular rearrangement and lead to larger, more ordered crystalline domains. |
| Substrate Surface Energy | Film coverage and molecular orientation at the interface | The interaction between the molecule and the substrate can induce specific molecular orientations in the initial layers of the film. |
| Deposition Rate | Degree of crystallinity | A slower deposition rate can provide more time for molecules to self-organize into a more ordered structure. |
It is important to reiterate that the above table is a projection of a potential research study, as specific experimental data for the TEM analysis of "this compound" films is not currently available.
Chemical Reactivity and Mechanistic Investigations of 1,4 Diiodo 2,5 Bis Decyloxy Benzene
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Diiodo Sites
The carbon-iodine bonds in 1,4-diiodo-2,5-bis(decyloxy)benzene are key to its utility in forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to its lighter halogen counterparts (C-Br and C-Cl), allows these reactions to proceed under relatively mild conditions. This makes the diiodo derivative an excellent substrate for polycondensation reactions, leading to the formation of precisely structured conjugated polymers.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of polymer synthesis, this compound can serve as a dihalide monomer that reacts with a diboronic acid or diboronic ester comonomer. This polycondensation reaction results in the formation of poly(p-phenylene) (PPP) derivatives, where alternating aromatic units are linked together.
The long decyloxy side chains are crucial as they impart solubility to the resulting rigid polymer backbone, allowing for processing from solution. While specific literature detailing the Suzuki-Miyaura polymerization of this compound is not abundant, the principles of the reaction are well-established. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water. The reactivity of the C-I bond ensures efficient oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.
Stille Cross-Coupling Polymerization
Stille polymerization involves the coupling of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. This compound is an ideal candidate for the dihalide monomer in Stille polycondensation. When reacted with a bis(stannyl) comonomer, such as a distannylated thiophene (B33073) or benzene (B151609) derivative, it yields well-defined alternating conjugated copolymers.
This method is highly valued for its tolerance of a wide variety of functional groups and for the fact that the reaction conditions are generally neutral and anhydrous. The mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst (e.g., Pd(PPh₃)₄, Pd₂ (dba)₃) and ligands can influence the reaction rate and the properties of the resulting polymer. The use of the diiodo-monomer facilitates the initial oxidative addition step, often leading to high molecular weight polymers which are essential for effective electronic properties.
Sonogashira Coupling for Acetylene Functionalization
The Sonogashira coupling reaction creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is fundamental for the synthesis of poly(phenylene ethynylene) (PPE) polymers, which are noted for their high fluorescence quantum yields and interesting optoelectronic properties.
This compound can be polymerized with a diethynyl comonomer, such as 1,4-diethynylbenzene, using a dual-catalyst system, typically consisting of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI), in the presence of a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). The higher reactivity of the C-I bond in the Sonogashira reaction is particularly advantageous, allowing for lower reaction temperatures and catalyst loadings compared to dibromo- or dichloro-arenes. This leads to polymers with a highly regular structure of alternating phenylene and ethynylene units, with the decyloxy side chains ensuring solubility.
Direct C-H Arylation Polymerization Strategies
Direct C-H Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Suzuki and Stille. DArP avoids the need to pre-functionalize one of the monomers with organometallic groups (like boron or tin), instead forming a C-C bond directly between a C-H bond and a C-X (halide) bond.
In this strategy, this compound acts as the dihalide monomer, coupling with a comonomer possessing reactive C-H bonds, such as thiophene, bithiophene, or benzothiadiazole derivatives. researchgate.netrsc.org The reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) ligand and in the presence of a base (e.g., potassium carbonate) and a carboxylate or pivalate (B1233124) additive. rsc.org Theoretical and experimental studies show that the reactivity of C-H bonds can be enhanced, and side reactions avoided, by careful selection of the C-H monomer. researchgate.net This method simplifies the synthesis of conjugated polymers and reduces metallic waste, making it a highly attractive route for materials synthesis. core.ac.uk
Table 1: Generalized Scheme for Direct C-H Arylation Polymerization (DArP)
| C-I Monomer | C-H Monomer (Example) | Catalyst System (Typical) | Resulting Polymer Structure |
|---|---|---|---|
| This compound | 2,2'-Bithiophene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tol)₃), Base (e.g., K₂CO₃), Additive (e.g., Pivalic Acid) | Alternating 2,5-bis(decyloxy)phenylene and bithiophene units |
Horner Phosphonate and Wittig Olefination Reactions in Polymer Synthesis
The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are cornerstone methods for creating carbon-carbon double bonds (olefins) and are extensively used to synthesize poly(p-phenylenevinylene) (PPV) and its derivatives. It is critical to note that this compound does not directly participate in these reactions. Instead, it serves as a crucial starting material for the synthesis of the necessary monomers: dialdehydes or bis(phosphonates)/bis(phosphonium salts).
For the HWE pathway, this compound is first converted to 2,5-bis(decyloxy)-1,4-benzenedicarbaldehyde . This transformation is typically achieved via a two-step process involving a double metal-halogen exchange followed by formylation. This dialdehyde (B1249045) monomer is then polymerized with a bis(phosphonate) ester, such as 1,4-bis(diethylphosphonatomethyl)benzene, in the presence of a strong base like potassium tert-butoxide (KOtBu), to yield the PPV derivative. researchgate.net
Alternatively, for the Wittig pathway, the precursor is converted to a bis(halomethyl) derivative like 1,4-bis(bromomethyl)-2,5-bis(decyloxy)benzene . This species is then reacted with a phosphine, typically triphenylphosphine, to form a bis(phosphonium salt). Deprotonation with a base generates a bis(ylide), which then reacts with a dialdehyde comonomer to build the polymer chain. utrgv.edu These olefination polymerizations are powerful tools for creating high-molecular-weight, soluble PPV derivatives with tunable electronic properties. tu-dresden.denih.gov
Table 2: Horner-Wadsworth-Emmons Polymerization of a Derivative
| Reactant A | Reactant B | Base/Solvent | Resulting Polymer | Reference |
|---|---|---|---|---|
| 2,5-Bis(decyloxy)-1,4-benzenedicarbaldehyde | 1,4-Bis(diethylphosphonatomethyl)-2,5-bis(decyloxy)benzene | KOtBu / DMF | Poly(2,5-didecyloxy-p-phenylene vinylene) (PDOPV) |
Electrophilic Cyclizations and Aromatic Functionalization
The aromatic ring of this compound is highly electron-rich due to the strong activating and ortho-, para-directing effects of the two decyloxy groups. In a typical hydroquinone (B1673460) diether like 1,4-dimethoxybenzene, electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation, nitration) readily occurs at the available hydrogen positions (2 and 5). nih.govyoutube.com
However, in this compound, these positions are already occupied by iodine atoms. This steric hindrance and lack of available C-H bonds on the aromatic ring make standard electrophilic aromatic substitution reactions highly unlikely. Any such reaction would require harsh conditions that could potentially lead to ipso-substitution (replacement of an iodine atom) or degradation of the molecule.
Furthermore, electrophilic cyclization, which would involve an intramolecular reaction between one of the decyloxy chains and the aromatic ring, is not a reported pathway for this compound. The decyl chains are aliphatic and lack the necessary functionality to act as an internal electrophile under typical cyclization conditions. Therefore, the primary utility of this compound lies in the reactivity of its C-I bonds rather than the functionalization of its aromatic core or side chains via electrophilic attack.
Supramolecular Assembly Mechanisms
The supramolecular assembly of this compound is governed by a sophisticated interplay of non-covalent interactions. The arrangement of molecules in the solid state and on surfaces is primarily dictated by the directional nature of halogen bonds, van der Waals forces originating from the long decyloxy chains, and other weak interactions. The specific geometry and electronic properties of the iodine and oxygen atoms, as well as the conformation of the alkoxy chains, are critical in determining the final supramolecular architecture.
Research into closely related dialkoxy-diiodobenzene derivatives provides significant insight into the assembly mechanisms. Halogen bonding, where an electrophilic region on a halogen atom interacts with a nucleophilic region on another atom, is a key driving force in the crystal engineering of such compounds. acs.orgbohrium.com The strength and directionality of these bonds, which can include I···I, I···O, and other contacts, compete with and complement other intermolecular forces to create ordered structures. nih.govspbu.ru
Interestingly, in the crystal structure of 1,4-bis(hexyloxy)-2,5-diiodobenzene, direct I···I halogen interactions, often a dominant feature in iodo-aromatic compounds, are absent. nih.govnih.gov Instead, the supramolecular structure is stabilized by weaker C—H···π interactions, where hydrogen atoms from the alkyl chains of one molecule interact with the electron-rich π-system of the benzene ring of a neighboring molecule. nih.govnih.gov This leads to the formation of a two-dimensional network.
This contrasts sharply with the behavior of bromo-analogues like 1,4-dibromo-2,5-bis(hexyloxy)benzene , where significant Br···Br interactions are observed, leading to a one-dimensional chain-like architecture. nih.govresearchgate.net This highlights the subtle balance of forces and how the identity of the halogen atom (iodine vs. bromine) can fundamentally alter the preferred mode of supramolecular assembly. While iodine is generally a stronger halogen bond donor, steric effects and the specific conformations of the long alkoxy chains can favor alternative packing motifs. In some 1,4-dibromo-2,5-bis(alkoxy)benzene derivatives, C–Br···O halogen bonds have also been identified as the primary linking interaction, forming two-dimensional networks.
The conformation of the alkoxy chains is a key determinant of the crystal packing. In 1,4-bis(hexyloxy)-2,5-diiodobenzene, the chains are twisted out of the plane of the central ring, which is a significant deviation from its bromo counterpart where the chains are nearly coplanar with the benzene ring. nih.govnih.govnih.gov This difference in torsion angle dramatically influences how the molecules can approach each other and which intermolecular contacts are favored.
Table 1: Comparative Crystallographic Data of Analogous Compounds
| Parameter | 1,4-bis(hexyloxy)-2,5-diiodobenzene nih.govnih.gov | 1,4-dibromo-2,5-bis(hexyloxy)benzene nih.gov |
|---|---|---|
| Molecular Symmetry | Centrosymmetric (Ci) | Centrosymmetric |
| Primary Intermolecular Interaction | C—H···π | Br···Br |
| Halogen···Halogen Distance | Not present | 3.410 Å |
| Alkyl Chain Conformation | Extended all-trans | Extended all-trans |
| Dihedral Angle (Alkyl Chain Plane to Benzene Ring) | 50.3° | 4.1° |
| O—Calkyl—Calkyl—Calkyl Torsion Angle | 55.8° | -179.1° |
| Resulting Supramolecular Architecture | 2D Network | 1D Chain |
Table 2: Key Intermolecular Contact Details for 1,4-bis(hexyloxy)-2,5-diiodobenzene
| Interaction Type | Description | Geometric Parameters |
|---|---|---|
| C—H···π nih.govnih.gov | Linkage between symmetry-related molecules | H···Cg = 2.90 Å, D—H···Cg = 146° (Cg is the ring centroid) |
For this compound, the longer decyloxy chains would introduce stronger van der Waals forces, which would compete and coexist with the electronic interactions of the iodo-substituents. While direct experimental data on its crystal structure is not available, the detailed findings from its hexyloxy analogue strongly suggest that the supramolecular assembly is a delicate balance between the conformational flexibility of the long alkyl chains and the potential for weak, non-conventional interactions, rather than being dominated by strong, directional I···I halogen bonds. nih.govnih.gov The tendency to form networks via C—H···π interactions is likely a significant feature for the decyloxy derivative as well.
Role in Polymer Science and Conjugated Polymer Development
1,4-DIIODO-2,5-BIS(DECYLOXY)BENZENE as a Monomer for Poly(p-phenylene vinylene) (PPV) Derivatives
This compound is a key monomer used in the synthesis of derivatives of Poly(p-phenylene vinylene) (PPV), a family of conducting polymers known for their electroluminescent properties. wikipedia.org PPV and its derivatives are integral to the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to their bright fluorescence and tunable optical band gap. wikipedia.org The incorporation of this compound into the polymer backbone allows for the creation of PPV derivatives with enhanced processability and solubility, which are crucial for fabricating high-quality thin films. The long decyloxy side chains improve solubility in common organic solvents, facilitating the production of uniform polymer films essential for device performance. These derivatives have been explored for their potential in producing polarized emissions and for their high fluorescence efficiency. capes.gov.brresearchgate.net
For instance, the synthesis of soluble PPV derivatives often involves step-growth polymerization methods like Wittig or Heck coupling reactions, where the diiodo-monomer can be reacted with a corresponding divinyl or dialdehyde (B1249045) comonomer. wikipedia.org The resulting polymers exhibit improved solubility and can be processed into highly ordered crystalline thin films, a key characteristic for efficient charge transport in electronic devices. wikipedia.org
A notable example is the synthesis of poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylene vinylene] (MEH-PPV), a well-studied PPV derivative that has shown promise as a laser dye due to its high fluorescence efficiency in solution. wikipedia.org While not directly synthesized from this compound, the principles of using alkoxy-substituted phenyl rings to enhance solubility and processability are the same. The development of new PPV derivatives continues to be an active area of research, with a focus on creating materials with improved performance and stability for various optoelectronic applications. capes.gov.br
Design and Synthesis of Conjugated Polymers with 1,4-Dialkoxybenzene Units
The 1,4-dialkoxybenzene unit, provided by monomers like this compound, is a fundamental component in the design of a wide array of conjugated polymers. researchgate.net These units are electron-rich, which influences the electronic properties of the resulting polymer. The synthesis of these polymers often utilizes cross-coupling reactions such as Suzuki, Stille, or Heck coupling, where the iodine atoms of the monomer serve as reactive sites. researchgate.net
The choice of comonomer is crucial in determining the final properties of the polymer. By reacting this compound with various electron-deficient or electron-rich comonomers, chemists can precisely tune the optical and electronic characteristics of the resulting polymer. kennesaw.edu This approach allows for the creation of materials with tailored absorption and fluorescence spectra across the visible range. kennesaw.edu
The synthesis of these polymers is often a multi-step process that can generate toxic waste and require harsh reaction conditions. kennesaw.edu Consequently, there is a growing emphasis on developing more efficient and environmentally friendly synthetic routes. Simplifying the synthesis and using readily available starting materials are key goals for making these advanced materials more commercially viable. kennesaw.edu The resulting polymers generally exhibit good thermal stability, which is a prerequisite for standard processing protocols used in the fabrication of organic electronic devices. kennesaw.edu
Incorporation into Donor-Acceptor (D-A) Type Polymeric Architectures
Donor-acceptor (D-A) copolymers are a significant class of conjugated polymers where electron-donating and electron-accepting units are alternated along the polymer backbone. This architectural design leads to a narrow bandgap and broad absorption spectra, which are highly desirable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
The 1,4-bis(decyloxy)benzene (B138780) moiety from this compound acts as a strong electron-donating unit. When copolymerized with monomers containing electron-accepting groups, the resulting D-A polymer exhibits these favorable electronic properties. The specific combination of donor and acceptor units allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge separation and transport in photovoltaic devices.
For example, copolymers based on benzo[1,2-b:4,5-b′]dithiophene (an electron-rich unit) and various electron-deficient units have been synthesized to create materials for polymer solar cells. researchgate.net The introduction of different conjugated side groups can further modify the polymer's properties, leading to red-shifted absorption spectra and improved power conversion efficiencies in solar cells. researchgate.net
Strategies for Controlling Polymer Molecular Weight and Polydispersity Index
The molecular weight and polydispersity index (PDI) of a polymer are critical parameters that significantly influence its physical properties and processability. nsf.gov In the context of conjugated polymers synthesized from monomers like this compound, controlling these parameters is essential for achieving optimal performance in electronic devices.
Various polymerization techniques offer different levels of control over molecular weight and PDI. Living polymerization methods, such as certain types of anionic and radical polymerizations, are known for producing polymers with well-defined molecular weights and narrow PDIs. nsf.gov However, for many conjugated polymers synthesized via step-growth mechanisms like Suzuki or Stille coupling, achieving this level of control can be more challenging.
Recent research has focused on developing strategies to manipulate the molecular weight distribution (MWD) beyond simply achieving a narrow PDI. nsf.govnsf.gov Techniques such as temporally controlled initiation, metered addition of reagents, and even polymer blending are being explored to create polymers with specific MWD shapes (e.g., broad, bimodal, or skewed). nsf.govnsf.govnih.govresearchgate.netresearchgate.net These tailored MWDs can have a profound impact on the material's properties, including its processability and performance in devices. nsf.gov For instance, polymers with broader MWDs are often easier to process in industrial settings. nsf.gov
Below is a table summarizing different strategies for controlling polymer molecular weight and PDI:
| Strategy | Description | Potential Outcome | Reference |
| Living Polymerization | Polymerization proceeds in the absence of chain termination or transfer, allowing for precise control over chain length. | Narrow PDI, predictable molecular weight. | nsf.gov |
| Metered Reagent Addition | The controlled, time-dependent addition of monomer, initiator, or chain transfer agent during polymerization. | Tailored MWD shapes (broad, skewed), control over PDI. | nsf.gov |
| Polymer Blending | Mixing two or more polymers with different molecular weights and PDIs. | Precise control over the final PDI and MWD shape of the blend. | nih.govresearchgate.netresearchgate.net |
| Catalyst Transfer Polycondensation | A chain-growth polycondensation mechanism that can lead to controlled/living characteristics. | Polymers with controlled molecular weight and narrow PDI. | nsf.gov |
Impact of Decyloxy Substituents on Polymer Processing and Film Formation
The two decyloxy (-O(CH₂)₉CH₃) side chains on the this compound monomer play a crucial role in the processability and film-forming properties of the resulting polymers. These long, flexible alkyl chains significantly enhance the solubility of the otherwise rigid conjugated polymer backbone in common organic solvents. This improved solubility is a critical prerequisite for solution-based processing techniques, which are widely used for fabricating large-area and low-cost organic electronic devices.
The presence of these side chains also influences the morphology and molecular ordering of the polymer film. The way the polymer chains pack in the solid state has a direct impact on the efficiency of charge transport. mdpi.com The decyloxy groups can affect the interchain spacing and the degree of π-π stacking between polymer backbones. mdpi.com Depending on the processing conditions, the polymer chains can adopt different orientations (e.g., "face-on" or "edge-on") relative to the substrate, which in turn affects the charge transport anisotropy. mdpi.com
For instance, in organic field-effect transistors (OFETs), an "edge-on" orientation is generally preferred for efficient in-plane charge transport, while a "face-on" orientation can facilitate vertical charge transport, which is beneficial for devices like organic light-emitting diodes and solar cells. mdpi.com The length and branching of the alkyl side chains can be systematically varied to fine-tune these morphological characteristics and optimize device performance.
Advanced Materials Science Applications and Performance Analysis
Development of Organic Electronic Materials
1,4-diiodo-2,5-bis(decyloxy)benzene is a key monomer in the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylenevinylene) (PPV). nih.gov These polymers are at the forefront of research and development in organic electronics due to their unique optoelectronic properties. The synthesis of these materials often involves polymerization reactions where the iodine atoms of the monomer are substituted, leading to the formation of a long-chain conjugated polymer.
While this compound itself is not an emissive material, it is a crucial precursor for synthesizing polymers used in OLEDs. For instance, it can be used to create poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a polymer that has been investigated for its electroluminescent properties. researchgate.net The performance of OLEDs fabricated with such polymers is highly dependent on the polymer's structure, which is a direct consequence of the monomer used. The long decyloxy side chains of the precursor ensure good solubility of the resulting polymer, which is essential for forming the thin, uniform films required for OLED fabrication. nih.gov The electronic properties of the polymer, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for efficient charge injection and transport in an OLED, are also influenced by the alkoxy substituents.
In the field of perovskite solar cells (PSCs), the development of efficient and stable hole transport materials (HTMs) is a major area of research. While direct application of this compound as an HTM is not documented, it serves as a monomer for the synthesis of conjugated polymers that can function as HTMs. researchgate.net The properties of these polymers, such as their HOMO energy level, hole mobility, and film-forming capabilities, are critical for the performance of the PSC. The synthesis of novel HTMs often involves creating donor-acceptor copolymers, and this compound can be used to introduce the electron-rich dialkoxybenzene unit into the polymer backbone. The resulting polymers can potentially offer advantages such as improved processability and better energy level alignment with the perovskite layer, leading to more efficient and stable solar cells.
Similar to its role in OLEDs and PSCs, this compound is a valuable monomer for synthesizing polymers for organic photovoltaic (OPV) devices. The performance of OPV devices is strongly linked to the properties of the active layer, which is typically a blend of a donor and an acceptor material. Polymers derived from this compound can be designed to act as the donor material in these blends. The long alkoxy side chains not only improve solubility but also influence the nanoscale morphology of the active layer blend, which is crucial for efficient exciton (B1674681) dissociation and charge transport. Research has shown that the length and branching of the alkyl chains can affect the polymer's aggregation behavior and, consequently, the device's performance. rsc.org
Engineering of Liquid Crystals and Related Soft Materials
The molecular structure of this compound, with its rigid aromatic core and flexible side chains, is a common motif in the design of liquid crystals. While the monomer itself may not exhibit liquid crystalline phases, polymers derived from it, particularly those with long, flexible side chains, can exhibit such properties. Side-chain liquid crystal polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic behavior of liquid crystals. nih.govmdpi.commdpi.com The decyloxy chains of this compound can act as the flexible spacers or part of the mesogenic unit in SCLCPs. The ability to form ordered structures on a molecular level makes these materials interesting for applications in displays and sensors.
Self-Assembly of Aromatic Systems for Nanoscale Architectures
The self-assembly of molecules on surfaces is a powerful bottom-up approach for creating well-defined nanoscale structures. Dialkoxybenzene derivatives are known to self-assemble on surfaces like graphite, forming ordered two-dimensional patterns. The long alkyl chains play a crucial role in the van der Waals interactions that drive the self-assembly process. While specific studies on the self-assembly of this compound are not widely reported, the behavior of analogous molecules suggests that it would form ordered monolayers. These self-assembled structures could potentially be used as templates for the growth of other materials or for the fabrication of nanoscale electronic devices.
Structure-Performance Relationships in Functional Materials
The relationship between the molecular structure of this compound and the performance of the materials derived from it is a key area of study. The following table summarizes how different structural features of the monomer influence the properties of the resulting polymers.
| Structural Feature of Monomer | Influence on Polymer Properties |
| Iodine atoms | Act as reactive sites for polymerization, enabling the formation of various conjugated polymer architectures. |
| Benzene (B151609) core | Forms the rigid, conjugated backbone of the polymer, which is essential for its electronic properties. |
| Decyloxy side chains | Enhance solubility and processability of the polymer. nih.gov They also influence the polymer's morphology, packing, and photophysical properties. acs.orgacs.org |
The length of the alkoxy chains has been shown to affect the photoluminescence and electroluminescence of PPV derivatives. acs.orgacs.org Longer chains can lead to changes in the inter-chain interactions, which in turn affects the emission color and efficiency of the material. Furthermore, the electron-donating nature of the alkoxy groups influences the HOMO and LUMO energy levels of the polymer, which is a critical parameter for its application in electronic devices. nih.gov
Theoretical and Computational Chemistry Studies of 1,4 Diiodo 2,5 Bis Decyloxy Benzene and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and spectroscopic properties with a good balance of accuracy and computational cost. nih.gov For molecules like 1,4-diiodo-2,5-bis(decyloxy)benzene, DFT calculations can elucidate the preferred conformations of the flexible decyloxy chains and their influence on the electronic properties of the aromatic core.
DFT calculations on related dialkoxybenzene derivatives have shown that such methods can accurately predict optimized geometries and electronic properties like ionization potentials and energy gaps. nih.gov For instance, studies on similar systems reveal that the conformation of the alkoxy chains—whether they are planar with the benzene (B151609) ring or tilted—is a critical aspect of their structure. nih.govnih.gov In the case of 1,4-bis(hexyloxy)-2,5-diiodobenzene, a close homologue, the alkyl chains adopt a fully extended all-trans conformation. The carbon atoms of the hexyloxy chain are nearly coplanar and the mean plane of the chain is significantly inclined with respect to the benzene ring. nih.govnih.gov In contrast, for the bromo-analogue, 1,4-dibromo-2,5-bis(hexyloxy)benzene, the alkyl chains are also in an all-trans conformation but lie almost in the same plane as the aromatic ring. nih.govnih.gov
These findings suggest that the nature of the halogen substituent (iodine vs. bromine) directly influences the conformational preference of the alkoxy side chains. For this compound, it is predicted that the long decyloxy chains would also adopt an all-trans conformation to minimize steric hindrance. DFT calculations would be able to determine the precise torsion angles and the dihedral angle between the plane of the alkyl chains and the central benzene ring, which is expected to be non-planar, similar to the hexyloxy-diiodo analogue. nih.gov
Table 1: Comparison of Conformational Data for Homologous 1,4-Dihalo-2,5-dialkoxybenzene Derivatives
| Compound | Halogen | Alkoxy Chain Length | Alkyl Chain Conformation | Dihedral Angle (Alkyl Chain Plane to Benzene Ring) | Reference |
| 1,4-Diiodo-2,5-bis(hexyloxy)benzene | Iodine | 6 | All-trans, nearly coplanar chain | 50.3 (3)° | nih.govnih.gov |
| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Bromine | 6 | All-trans, nearly coplanar chain | 4.1 (2)° | nih.govnih.gov |
This interactive table allows for sorting and filtering of the data.
Computational Modeling of Intermolecular Interactions
The solid-state packing and material properties of molecular crystals are governed by a network of non-covalent interactions. Computational modeling is essential for identifying and quantifying these forces.
Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. In derivatives of this compound, the iodine atoms are potential halogen bond donors. Computational studies on related dihalo-dialkoxybenzenes have revealed the significant role of these interactions in directing crystal architecture.
For example, a comparative study of 1,2-dibromo-4,5-dimethoxybenzene (B1585919) and 1,2-diiodo-4,5-dimethoxybenzene (B11539) showed distinct packing arrangements due to different dominant halogen interactions. nih.gov In the diiodo compound, C-I···O halogen bonds were prevalent, forming linear chains that were further interlinked by C-I···I interactions. nih.gov Conversely, the dibromo analogue's structure was governed by C-Br···Br interactions. nih.gov
However, in the crystal structure of 1,4-bis(hexyloxy)-2,5-diiodobenzene, no significant I···I interactions were observed. nih.govnih.gov This is in contrast to its bromo-analogue, 1,4-dibromo-2,5-bis(hexyloxy)benzene, where intermolecular Br···Br interactions are a key feature, leading to a one-dimensional chain structure. nih.govresearchgate.net This suggests that for this compound, with its long and sterically demanding side chains, I···I halogen bonds may be disfavored, and other interactions might dominate the packing. Computational models can predict the electrostatic potential surface of the molecule, highlighting the positive region (the σ-hole) on the iodine atom that is responsible for halogen bonding and evaluating its potential to interact with Lewis basic sites like the ether oxygen (I···O) or other iodine atoms (I···I).
Beyond halogen bonds, other non-covalent forces play a crucial role. In the absence of strong I···I interactions in 1,4-bis(hexyloxy)-2,5-diiodobenzene, the crystal packing is stabilized by a network of C-H···π interactions. nih.govnih.gov Here, hydrogen atoms from the alkyl chains interact with the electron-rich π-system of the benzene rings of adjacent molecules. nih.gov
Prediction of Molecular Packing and Crystallographic Forms
Computational methods can be used to predict how molecules of this compound will pack in the solid state, potentially identifying different polymorphic forms. Crystal structure prediction (CSP) studies involve generating a multitude of possible crystal packing arrangements and ranking them by their lattice energy.
The packing is a delicate balance of the intermolecular forces discussed above. For homologous series of 1,2-dibromo-4,5-dialkoxybenzenes, it has been shown that as the alkyl chain length increases, van der Waals interactions become dominant over halogen bonding and π-π stacking in stabilizing the crystal structure. nih.gov In the case of the decyloxy derivative, van der Waals contacts between the aliphatic chains were the prevalent interactions, with only weak C-Br···Br interactions also present. nih.gov
Similarly, studies on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives show that subtle changes in the linker length of the side chain can completely switch the dominant packing motif from C–Br···π interactions to a combination of C–H···Br hydrogen bonds and Br···Br interactions. mdpi.com This sensitivity highlights the importance of computational modeling in predicting the structure of this compound. Based on its analogues, a layered structure is expected, where the aromatic cores form a central layer stabilized by weak interactions, and the long decyloxy chains interdigitate, maximizing van der Waals contacts. CSP could reveal whether different chain conformations or packing motifs could lead to accessible polymorphs with distinct properties.
Table 2: Dominant Intermolecular Interactions in Dihalo-dialkoxybenzene Derivatives
| Compound | Dominant Interaction(s) | Reference |
| 1,2-Diiodo-4,5-dimethoxybenzene | C-I···O and C-I···I | nih.gov |
| 1,2-Dibromo-4,5-dimethoxybenzene | C-Br···Br and π-π stacking | nih.gov |
| 1,4-Diiodo-2,5-bis(hexyloxy)benzene | C-H···π | nih.govnih.gov |
| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | C-Br···Br | nih.govresearchgate.net |
| 1,2-Dibromo-4,5-bis(decyloxy)benzene | van der Waals, weak C-Br···Br | nih.gov |
This interactive table allows for sorting and filtering of the data.
Structure Function Relationships and Rational Design Principles
Influence of Halogen Identity (Iodo vs. Bromo) on Reactivity and Material Properties
The choice of halogen atoms on an aromatic monomer is a critical factor that dictates its reactivity in polymerization reactions, particularly in metal-catalyzed cross-coupling reactions like Suzuki or Stille polycondensation. When comparing 1,4-diiodo-2,5-bis(decyloxy)benzene with its brominated counterpart, 1,4-dibromo-2,5-bis(decyloxy)benzene (B132517), the primary difference lies in the carbon-halogen (C-X) bond strength and reactivity.
The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. researchgate.netquora.com This lower bond dissociation energy means that the C-I bond can be broken more easily, making the iodo-substituted monomer more reactive in the oxidative addition step of many cross-coupling catalytic cycles. chemguideforcie.co.uk This enhanced reactivity can lead to more efficient polymerization under milder reaction conditions and can be crucial for synthesizing high molecular weight polymers, which is often desirable for optimal device performance. mdpi.com
Conversely, the higher stability of the C-Br bond means that 1,4-dibromo-2,5-bis(decyloxy)benzene is less reactive. chemguideforcie.co.uk However, this can also be an advantage, offering greater stability and a wider processing window in certain applications. The choice between iodine and bromine allows for tuning the polymerization kinetics and can also influence the selectivity of the reaction when multiple reactive sites are present in a monomer. rsc.org
The identity of the halogen can also subtly influence the material properties of the final polymer. While the dominant electronic effects are governed by the conjugated backbone and the alkoxy side chains, the residual halogen end-groups (in oligomers) or defects in the polymer chain can have minor effects on properties like crystal packing and intermolecular interactions. For instance, intermolecular Br···Br interactions have been noted in the crystal structure of similar small molecules, influencing their supramolecular assembly. nih.gov
| Property | Carbon-Iodine (C-I) | Carbon-Bromine (C-Br) |
| Bond Dissociation Energy | Lower | Higher |
| Reactivity in Cross-Coupling | Higher | Lower |
| Bond Polarity | Less Polar | More Polar |
| Leaving Group Ability | Better | Good |
Role of Decyloxy Chain Length and Alkoxy Substitution in Solubility and Aggregation Behavior
The inclusion of two long decyloxy chains on the benzene (B151609) ring serves a critical, practical purpose: ensuring solubility. Unsubstituted conjugated polymers are notoriously insoluble, which makes their processing into the thin films required for electronic devices extremely difficult. researchgate.net The flexible ten-carbon alkyl chains of the decyloxy groups disrupt the strong, ordered packing of the rigid polymer backbones, increasing their solubility in common organic solvents. researchgate.net
The length of the alkyl chain is a key parameter. Longer chains, like decyl, are more effective at enhancing solubility than shorter chains. researchgate.net However, there is a trade-off. Very long side chains can dilute the concentration of the conjugated, electronically active part of the material per unit volume and can sometimes hinder efficient charge transport between polymer chains if they are too bulky. nih.gov The decyl group is often chosen as a balance, providing good solubility without excessively disrupting the desirable intermolecular electronic interactions.
The way these side chains are attached—via an oxygen atom to form an alkoxy group—is also significant. The oxygen atom is electron-donating, which has a direct impact on the electronic properties of the monomer and the resulting polymer. researchgate.netnih.gov Furthermore, the side chains play a crucial role in the self-assembly and aggregation behavior of the polymers in solution and in the solid state. The interplay between backbone π-stacking and side-chain interdigitation determines the final morphology of the polymer film, which in turn strongly influences charge carrier mobility and device performance. nih.govrsc.org The length and branching of these chains can be modified to control the aggregation behavior and tune the material's performance in applications like organic electrochemical transistors. researchgate.net
Engineering Molecular Planarity and Conjugation Pathways in Polymeric Backbones
The performance of a conjugated polymer is intrinsically linked to the degree of delocalization of its π-electrons along the backbone. This delocalization is maximized when the backbone is planar. The introduction of substituents, such as the decyloxy groups in this compound, can influence this planarity.
The bulky nature of the decyloxy chains can introduce steric hindrance, potentially causing a twist in the polymer backbone. This torsion can disrupt the π-orbital overlap between adjacent monomer units, effectively reducing the conjugation length and altering the electronic properties of the polymer, such as its absorption spectrum and energy levels. nih.gov However, these side chains are also essential for creating the necessary free volume to allow the backbone to adopt a more ordered, planar conformation during film formation. nih.gov Studies on similar systems have shown that the dense packing of alkyl side chains can, in fact, promote backbone planarity and lead to higher photostability by preventing the diffusion of oxygen into the material. kaist.ac.kr
The oxygen atom of the alkoxy group also directly participates in the conjugation pathway. As an electron-donating group, it increases the electron density of the benzene ring, which in turn raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting polymer. researchgate.netacs.org This is a fundamental strategy for tuning the energy levels of the polymer to match the other materials in an electronic device, such as an acceptor molecule in a solar cell, to ensure efficient operation. umich.edursc.org
Strategic Molecular Design for Enhanced Optoelectronic Properties and Device Performance
The specific structure of this compound is a clear example of strategic molecular design aimed at creating polymers with superior optoelectronic properties and device performance. rsc.orgresearchgate.netresearchgate.net Each component of the molecule is chosen for a specific function:
Iodo Groups: These serve as highly reactive sites for palladium-catalyzed cross-coupling reactions, enabling the synthesis of high molecular weight polymers under relatively mild conditions. This is crucial for achieving the long-range order and film-forming properties needed for efficient charge transport.
Benzene Ring: This provides the rigid, aromatic core that forms the basis of the conjugated polymer backbone, the pathway for charge transport.
Decyloxy Side Chains: These perform a dual role. Firstly, they provide the necessary solubility for solution-based processing, a key requirement for manufacturing large-area, low-cost organic electronic devices. Secondly, their electron-donating nature allows for the fine-tuning of the polymer's electronic energy levels, particularly the HOMO level. nih.gov This energy-level engineering is critical for optimizing the performance of devices like organic photovoltaics and light-emitting diodes. acs.orgresearchgate.net
By combining these elements, this compound acts as a versatile building block. Polymers synthesized from this monomer can be designed to have specific energy levels, good solubility, and favorable morphologies, all of which are critical for high-performance organic electronic devices. rsc.orgresearchgate.net The careful balancing of reactivity, solubility, and electronic effects embodied in this single molecule highlights the sophisticated chemical design principles that drive progress in the field of organic electronics.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Derivatization
The derivatization of 1,4-diiodo-2,5-bis(decyloxy)benzene is pivotal for the synthesis of advanced functional materials. The two iodine atoms on the benzene (B151609) ring are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Future research will likely focus on expanding the library of derivatives through the exploration of various cross-coupling reactions. The Sonogashira coupling, which involves the reaction of aryl halides with terminal alkynes, is a particularly promising avenue. irb.hrnih.gov This reaction can be used to synthesize poly(p-phenylene-ethynylene) (PPE) type polymers, where the rigid rod-like structure and extended π-conjugation are highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The general conditions for Sonogashira coupling are well-established, but optimizing them for this specific monomer to achieve high molecular weight polymers with low defect densities remains a key research objective. nih.gov
Another important pathway for derivatization is the Suzuki cross-coupling reaction, which couples aryl halides with organoboron compounds. xabirodriguez.comresearchgate.net This method offers a versatile route to a wide array of copolymers with tunable electronic and optical properties. For instance, by reacting this compound with various diboronic acids or esters, researchers can introduce a variety of aromatic or heteroaromatic units into the polymer backbone. This modular approach allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic electronic devices.
Beyond these established methods, future research may explore more novel coupling techniques. For example, direct arylation polycondensation offers a more atom-economical route to conjugated polymers by avoiding the pre-functionalization of one of the coupling partners. Adapting these newer methodologies to this compound could lead to more efficient and sustainable synthetic processes.
The table below summarizes potential derivatization reactions for this compound.
| Reaction Type | Coupling Partner | Potential Product Class |
| Sonogashira Coupling | Terminal Alkynes | Poly(p-phenylene-ethynylene)s |
| Suzuki Coupling | Organoboron Compounds | Poly(p-phenylene)s, Copolymers |
| Stille Coupling | Organotin Compounds | Copolymers |
| Heck Coupling | Alkenes | Stilbene-containing Polymers |
| Buchwald-Hartwig Amination | Amines | Amine-functionalized Polymers |
Integration into Multi-component Hybrid Materials
The integration of this compound into multi-component hybrid materials is a burgeoning area of research with the potential to unlock novel functionalities. These hybrid materials combine the unique properties of organic and inorganic components to achieve performance characteristics that are not attainable with a single material class.
One promising direction is the use of polymers derived from this compound as the organic component in polymer-nanoparticle composite materials. For instance, blending these polymers with inorganic semiconductor nanocrystals (e.g., CdSe, PbS) could lead to the development of next-generation hybrid solar cells. In such devices, the polymer would act as the electron donor, absorbing sunlight and transferring an electron to the inorganic nanoparticle, which acts as the electron acceptor. The long decyloxy chains of the polymer can play a crucial role in controlling the morphology of the blend, which is a key determinant of device efficiency.
Another exciting avenue is the incorporation of this monomer into the structure of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. By designing ligands based on derivatives of this compound, it may be possible to create MOFs with tailored electronic properties. These materials could find applications in areas such as gas sensing, catalysis, and even as active components in electronic devices.
Furthermore, the creation of block copolymers, where a segment derived from this compound is covalently linked to a different polymer block (e.g., a flexible insulating polymer), could lead to self-assembling materials with well-defined nanostructures. These nanostructured materials could be utilized in a variety of applications, including as templates for the fabrication of nanoelectronic circuits or as active layers in high-performance transistors.
Advanced Characterization Techniques for In-situ Monitoring of Material Formation
A deeper understanding of the formation of materials from this compound is crucial for controlling their properties and optimizing their performance. Advanced in-situ characterization techniques, which allow for the real-time monitoring of chemical reactions and material assembly processes, are becoming increasingly important in this regard. nih.govacs.orgrsc.orgresearchgate.net
For instance, in-situ NMR spectroscopy can provide detailed kinetic and mechanistic information about the polymerization reactions of this compound. researchgate.net By monitoring the disappearance of monomer signals and the appearance of polymer signals in real-time, researchers can gain insights into the reaction rates, the formation of intermediates, and the influence of various reaction parameters such as temperature and catalyst concentration.
Operando spectroscopy techniques, which are performed on a device while it is in operation, are particularly powerful for studying the structure-property relationships of materials derived from this monomer. nih.govacs.orgrsc.orgresearchgate.net For example, operando UV-Vis absorption and photoluminescence spectroscopy can be used to probe the electronic states of a polymer in an active solar cell, providing valuable information about charge generation and recombination processes. Similarly, in-situ grazing-incidence X-ray scattering (GIXS) can be employed to monitor the evolution of the crystalline structure of a polymer film during its formation or during the operation of a device. acs.org These techniques provide a dynamic picture of how the material's structure at the molecular and nanoscale levels influences its macroscopic device performance.
The table below lists some advanced characterization techniques and the information they can provide for materials derived from this compound.
| Technique | Information Provided |
| In-situ NMR Spectroscopy | Reaction kinetics, mechanism, monomer conversion. researchgate.net |
| Operando UV-Vis Spectroscopy | Changes in electronic absorption, charge carrier dynamics. rsc.org |
| Operando Photoluminescence | Exciton (B1674681) dissociation, charge recombination. |
| In-situ GIXS | Evolution of crystal structure, molecular orientation. acs.org |
| In-situ Raman Spectroscopy | Vibrational modes, reaction monitoring. xabirodriguez.comresearchgate.net |
Theoretical Prediction and High-Throughput Screening for New Material Discoveries
In recent years, computational methods have become an indispensable tool in the discovery and design of new materials. Theoretical prediction and high-throughput screening can significantly accelerate the identification of promising new materials based on this compound, reducing the need for time-consuming and resource-intensive experimental synthesis and characterization.
Density functional theory (DFT) calculations can be used to predict the electronic and optical properties of polymers and other materials derived from this monomer. For example, DFT can be used to calculate the HOMO and LUMO energy levels, the bandgap, and the absorption spectrum of a hypothetical polymer. These calculations can help to guide the design of new materials with specific electronic properties for a given application.
High-throughput computational screening, often powered by machine learning algorithms, can be used to rapidly evaluate large virtual libraries of materials. For example, a computational workflow could be developed to generate a large number of potential copolymers based on this compound and a variety of other monomers. The properties of each of these virtual polymers could then be predicted using DFT or other computational methods. By screening this large dataset, researchers can identify the most promising candidates for experimental investigation. This data-driven approach has the potential to dramatically accelerate the pace of materials discovery in the field of organic electronics.
The combination of these computational approaches with experimental validation represents a powerful paradigm for the future of materials science. By leveraging the power of computation, researchers can more efficiently explore the vast chemical space accessible from this compound and unlock its full potential for the development of next-generation organic electronic materials.
Q & A
Q. What are the established synthetic routes for 1,4-diiodo-2,5-bis(decyloxy)benzene, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) of 2,5-dihydroxy-1,4-diiodobenzene with decyl bromides or iodides. A common protocol (e.g., Shirai et al., 2004) uses potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF at elevated temperatures (105–120°C) for 48–72 hours . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (excess alkyl halide ensures complete substitution), and purification via column chromatography using dichloromethane/petroleum ether gradients .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic proton absence due to iodine’s deshielding effects and alkyl chain integration).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (642.435 g/mol) .
- Elemental Analysis : Confirm C, H, and I percentages.
- Single-crystal XRD : For definitive regiochemical confirmation (though crystallization challenges may require slow evaporation from ethanol/chloroform mixtures) .
Q. What purification strategies are effective for removing residual alkyl halides or diol precursors?
Column chromatography (silica gel, 60–120 mesh) with nonpolar eluents (e.g., hexane:EtOAc 9:1) effectively separates the target compound from unreacted decyl halides. Recrystallization from ethanol or acetone can further enhance purity .
Advanced Research Questions
Q. How does the steric bulk of decyloxy chains influence the compound’s crystallinity and supramolecular assembly?
The long alkyl chains introduce steric hindrance, reducing π-π stacking and favoring lamellar or liquid crystalline phases. Crystallographic studies on analogous brominated derivatives (e.g., 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene) reveal monoclinic packing (space group P21/c) with interchain van der Waals interactions dominating . For the iodinated variant, synchrotron XRD or variable-temperature PXRD could elucidate phase transitions.
Q. What challenges arise in studying the photophysical properties of this compound, and how can they be addressed?
Heavy atom effects (iodine) enhance spin-orbit coupling, potentially enabling room-temperature phosphorescence (RTP). However, aggregation-caused quenching (ACQ) from alkyl chains may limit luminescence. Solutions include:
Q. How can this compound serve as a precursor for “click chemistry” applications?
The iodine substituents enable further functionalization via Ullmann coupling or Sonogashira cross-coupling to install terminal alkynes/azides for copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, substituting iodine with propargyl groups creates click-ready intermediates for polymer or dendrimer synthesis .
Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?
Yields vary (50–80%) due to sensitivity to moisture (hydrolysis of alkyl halides) and solvent purity. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves in DMF) and inert atmosphere (N₂/Ar). Kinetic studies via in situ IR can identify optimal reaction times .
Methodological Notes
- Data Interpretation : Contradictions in DSC/TGA data (e.g., melting vs. decomposition points) may arise from polymorphic forms. Use complementary techniques (PXRD, Raman) to resolve .
- Safety : The compound’s halogenated nature necessitates handling in fume hoods with PPE (gloves, goggles). Waste disposal must follow halogenated organic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
